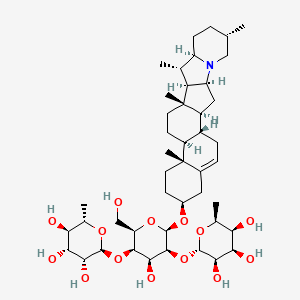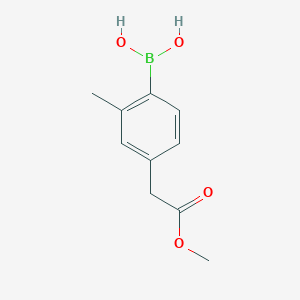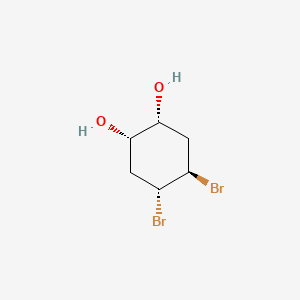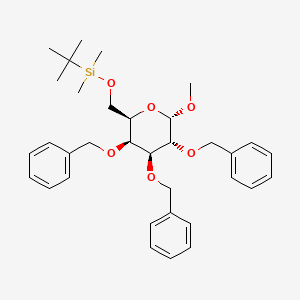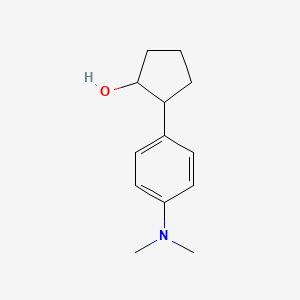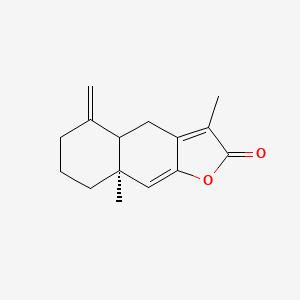
Eudesma-4(15),7(11),8-trien-12-olide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atractylenolide I is a naturally occurring sesquiterpene lactone derived from the rhizome of Atractylodes macrocephala Koidz, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Atractylenolide I can be synthesized through various chemical reactions, including the oxidation of atractylenolide II and the dehydration of atractylenolide III . The cytochrome P450 (CYP450)-mimetic oxidation model is commonly used for these transformations .
Industrial Production Methods: Industrial production of atractylenolide I typically involves the extraction of the compound from the dried rhizome of Atractylodes macrocephala Koidz. The extraction process includes partitioning with solvents such as petroleum ether, ethyl acetate, and water-saturated n-butanol .
Análisis De Reacciones Químicas
Types of Reactions: Atractylenolide I undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Cytochrome P450 (CYP450)-mimetic oxidation model.
Major Products:
Oxidation: Conversion to atractylenolide III.
Reduction and Substitution:
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying sesquiterpene lactones.
Biology: Exhibits anti-inflammatory and neuroprotective properties.
Medicine: Demonstrates anti-cancer activity by inducing apoptosis and inhibiting the proliferation, migration, and invasion of cancer cells.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
Atractylenolide I exerts its effects through multiple molecular targets and pathways:
Comparación Con Compuestos Similares
. While all three compounds share similar pharmacological properties, there are notable differences:
Atractylenolide II: Primarily known for its anti-cancer activity by reducing drug resistance in cancer cells.
Atractylenolide III: Exhibits potent anti-inflammatory and neuroprotective properties.
Uniqueness of Atractylenolide I: Atractylenolide I stands out due to its ability to enhance immune responses and its broad spectrum of pharmacological activities, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C15H18O2 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
(8aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H18O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h8,12H,1,4-7H2,2-3H3/t12?,15-/m1/s1 |
Clave InChI |
ZTVSGQPHMUYCRS-WPZCJLIBSA-N |
SMILES isomérico |
CC1=C2CC3C(=C)CCC[C@@]3(C=C2OC1=O)C |
SMILES canónico |
CC1=C2CC3C(=C)CCCC3(C=C2OC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


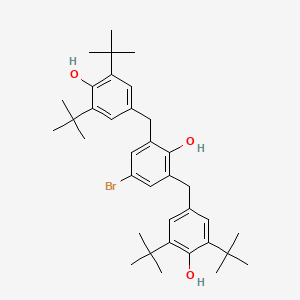
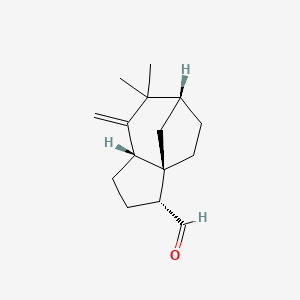

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide](/img/structure/B15287575.png)
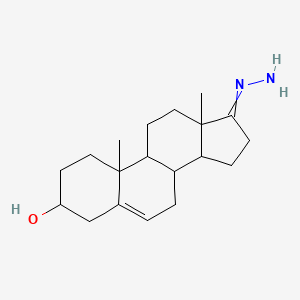
![[4-(Methylsulfonothioyloxymethyl)phenyl]methanol](/img/structure/B15287585.png)
![2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate](/img/structure/B15287592.png)
![ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate](/img/structure/B15287593.png)
![2-(4-Bromophenyl)-6-chloro-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B15287602.png)
